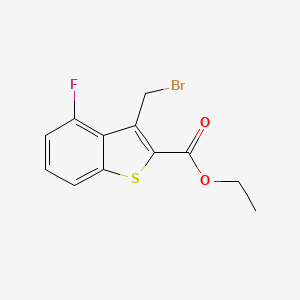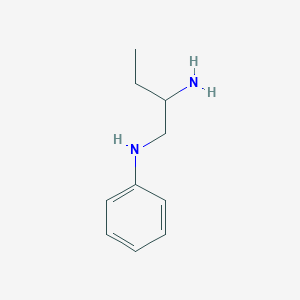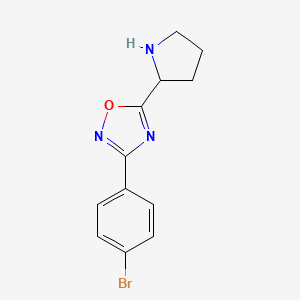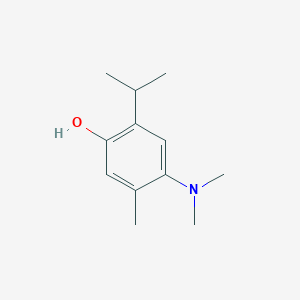![molecular formula C10H8N4 B3289042 4-[(1H-imidazol-1-yl)amino]benzonitrile CAS No. 854602-59-8](/img/structure/B3289042.png)
4-[(1H-imidazol-1-yl)amino]benzonitrile
説明
“4-[(1H-imidazol-1-yl)amino]benzonitrile” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Synthesis Analysis
The synthesis of imidazole derivatives has been reported in various studies . For instance, one study reported the synthesis of mono-substituted benzimidazoles by ZnO-NPs via cyclocondensation between substituted aromatic aldehydes and o-phenylene diamine . The nano-catalyzed method displayed a higher yield, shorter time, and recyclable catalyst .
Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Chemical Reactions Analysis
Imidazole derivatives show a broad range of chemical and biological properties . They have been extensively utilized as a drug scaffold in medicinal chemistry . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 169.183, a density of 1.1±0.1 g/cm3, a boiling point of 358.1±25.0 °C at 760 mmHg, and a melting point of 151-153 °C .
将来の方向性
Imidazole derivatives have a multitude of interesting pharmacological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . Therefore, the future directions of “4-[(1H-imidazol-1-yl)amino]benzonitrile” could be in the development of new drugs with these activities.
作用機序
Target of Action
It’s known that imidazole derivatives can interact with various proteins and enzymes , suggesting a broad range of potential targets.
Mode of Action
Imidazole derivatives are known to interact with proteins and enzymes, which could lead to changes in their function .
Result of Action
It’s known that imidazole derivatives can have a wide range of biological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .
生化学分析
Biochemical Properties
4-[(1H-imidazol-1-yl)amino]benzonitrile plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been shown to interact with phosphodiesterases (PDEs), a class of enzymes that hydrolyze cyclic nucleotides such as cyclic AMP (cAMP) and cyclic GMP (cGMP) . By inhibiting PDEs, this compound can regulate intracellular levels of these cyclic nucleotides, thereby influencing various cellular functions. Additionally, this compound has demonstrated antimicrobial activity, interacting with bacterial and fungal proteins to inhibit their growth .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In general, this compound can influence cell signaling pathways by modulating the levels of cAMP and cGMP. This modulation can lead to changes in gene expression and cellular metabolism. For example, in immune cells, the inhibition of PDEs by this compound can result in altered cytokine production and immune responses . In microbial cells, this compound can disrupt essential metabolic processes, leading to cell death .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through enzyme inhibition. The imidazole ring of the compound can bind to the active site of PDEs, preventing the hydrolysis of cAMP and cGMP . This binding interaction is facilitated by the nitrogen atoms in the imidazole ring, which can form hydrogen bonds with amino acid residues in the enzyme’s active site. Additionally, this compound may interact with other biomolecules, such as bacterial proteins, through similar binding mechanisms .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of the compound is an important factor, as it can degrade under certain conditions, leading to a loss of activity. Studies have shown that this compound remains stable for extended periods when stored properly, but its activity can diminish over time in solution . Long-term exposure to the compound can result in sustained inhibition of PDEs and prolonged effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound can effectively inhibit PDEs without causing significant toxicity . At higher doses, toxic effects may be observed, including liver and kidney damage . Threshold effects have been noted, where a certain dosage is required to achieve a measurable biological effect. Careful dosage optimization is necessary to balance efficacy and safety in animal studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with PDEs. By inhibiting these enzymes, the compound can alter the metabolic flux of cAMP and cGMP, leading to changes in downstream signaling pathways . Additionally, this compound may be metabolized by liver enzymes, resulting in the formation of metabolites that can also exert biological effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its relatively small size and lipophilicity . It may also interact with transporters and binding proteins that facilitate its movement within the cell. The distribution of this compound can affect its localization and accumulation in specific tissues, influencing its overall activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be found in various cellular compartments, including the cytoplasm and nucleus . Targeting signals and post-translational modifications may direct this compound to specific organelles, where it can exert its effects on enzyme activity and gene expression . Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications .
特性
IUPAC Name |
4-(imidazol-1-ylamino)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c11-7-9-1-3-10(4-2-9)13-14-6-5-12-8-14/h1-6,8,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZMBWGWQLDSAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{2-[4-Oxo-2-(pyrrolidin-1-yl)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid](/img/structure/B3288967.png)
![2-[(3-Hexadecoxy-2-methoxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B3288973.png)
![4,6-Dichlorobenzo[d]thiazole](/img/structure/B3288975.png)

![1-[3-Methoxy-4-(3-methylbutoxy)phenyl]methanamine](/img/structure/B3288992.png)
![4-Bromo-1-[(3-chlorophenyl)methoxy]-2-methylbenzene](/img/structure/B3288999.png)
![6-Amino-2,5-dihydro-2-(b-D-ribofuranosyl)-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3289004.png)

![5-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid](/img/structure/B3289024.png)




